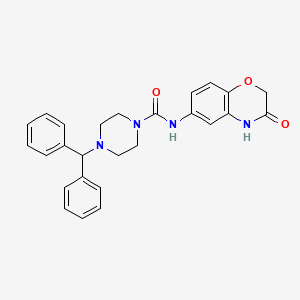

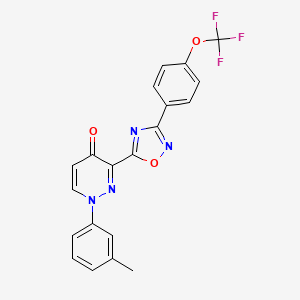

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

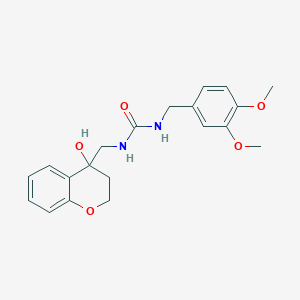

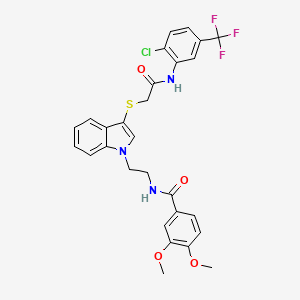

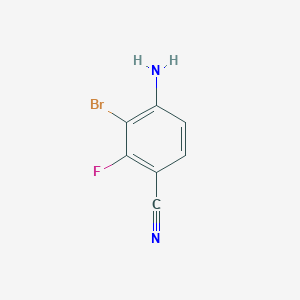

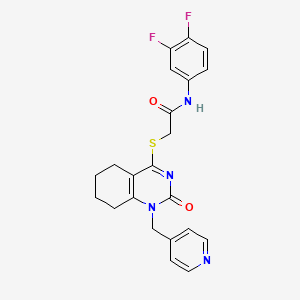

“N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide” is a complex organic compound. It contains several functional groups, including a sulfonyl group, an oxalamide group, and aromatic rings (fluorophenyl, thiophen-2-yl, and furan-2-yl). These groups could potentially give the compound interesting chemical and physical properties1.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the sulfonyl group might be introduced using a sulfonylation reaction. The oxalamide group could potentially be formed through a condensation reaction of an amine with an oxalic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure due to the presence of multiple aromatic rings. The exact structure would depend on the specific spatial arrangement of these rings and other functional groups, which is not indicated by the name alone.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. The presence of the sulfonyl, oxalamide, and aromatic groups suggest that it could participate in a variety of reactions. For example, the sulfonyl group might undergo substitution reactions, while the oxalamide group could potentially participate in hydrolysis reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound. However, without specific experimental data, it’s difficult to provide detailed information on these properties.科学的研究の応用

Chemosensor Development

A phenoxazine-based fluorescent chemosensor incorporating sulfonyl and furan components demonstrated discriminative detection of Cd2+ and CN− ions. This sensor, due to its turn-on and turn-off fluorescence responses, has applications in environmental monitoring and biological imaging, including live cell and zebrafish larvae bio-imaging. This suggests potential for the compound to be utilized in developing advanced chemosensors for environmental and biomedical applications (Ravichandiran et al., 2020).

Radical Initiator and Oxidant in Organic Synthesis

Sulfoxides, functional molecules derived from reactions involving sulfonyl groups, can be synthesized through reactions facilitated by N-fluorobenzenesulfonimide (NFSI), which acts as both a radical initiator and an efficient oxidant. This indicates that related compounds with sulfonyl groups could play significant roles in facilitating various organic synthesis reactions, particularly those involving radical initiation and sulfoxidation (Zhang et al., 2016).

Fluorination of Aliphatic Aldehydes

The enantioselective α-fluorination of aliphatic aldehydes catalyzed by N-heterocyclic carbene highlights the use of N-fluorobis(phenyl)sulfonimide as an effective source of fluorine. This process, overcoming challenges like competitive difluorination, points to the potential for using fluorinated sulfonyl compounds in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals (Li et al., 2014).

Material Science and Photovoltaic Applications

Polymerization of thiophene and fluorophenyl compounds in ionic liquids has been explored for producing electroactive polymers. Such polymers, characterized by their electroactivity and stability, hold promise for applications in electronic devices, sensors, and photovoltaic cells, suggesting a possible research avenue for the compound in the field of material science and energy (Naudin et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its biological activity.

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if it has interesting chemical properties, future research might explore its potential as a building block for synthesizing other complex molecules.

特性

IUPAC Name |

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOGCWQFXYMDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)

![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)